molecular formula C15H13NO4 B8336961 4-Benzylamino-phthalic acid

4-Benzylamino-phthalic acid

Cat. No.: B8336961
M. Wt: 271.27 g/mol
InChI Key: ZVYRIZCTRZRCNG-UHFFFAOYSA-N
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Description

4-Benzylamino-phthalic acid is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This benzylamino-substituted derivative is built on a phthalic acid core. Phthalic acid, or benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as a key precursor for synthesizing a wide range of commercially important derivatives, most notably phthalic anhydride and various phthalate esters . The addition of a benzylamino group introduces a nitrogen moiety, making this compound a valuable bifunctional building block in organic synthesis and medicinal chemistry research. It can be utilized as a precursor for the development of more complex molecules, potentially for applications in material science or as a synthetic intermediate in pharmaceutical research. As a modified phthalic acid, its structure offers two carboxylic acid groups and a secondary amine, providing multiple sites for chemical modification and conjugation. This compound is sold for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-(benzylamino)phthalic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20)

InChI Key

ZVYRIZCTRZRCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares 4-Benzylamino-phthalic acid with other benzoic/phthalic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound -NH-CH₂-C₆H₅ (4-position), -COOH (1,2-positions) C₁₅H₁₃NO₄ ~283.27* Moderate solubility in polar solvents; acidic (pKa ~2–4 for -COOH groups) Potential use in drug synthesis (analogous to )
4-Aminophthalic acid -NH₂ (4-position), -COOH (1,2-positions) C₈H₇NO₄ 181.15 pKa ~2.5 (carboxylic), ~4.8 (amino); crystalline solid Intermediate in organic synthesis ()
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -Cl (4), -SO₂-N(CH₃)₂ (3), -COOH (1) C₉H₁₁ClNO₄S 264.71 Density: ~1.7 g/cm³; lipophilic due to sulfonamide group Pharmaceutical intermediates ()
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid -SO₂NH-(4-Cl-3-NO₂-C₆H₃) (4), -OH (2), -COOH (1) C₁₃H₉ClN₂O₇S 372.74 pKa ~2.77; high thermal stability (b.p. ~598°C) Likely used in agrochemicals or dyes ()
Ethyl 4-(methylphenylamino)benzoate -N(CH₃)-C₆H₅ (4), -COOEt (1) C₁₆H₁₇NO₂ 271.31 Ester group enhances volatility; low water solubility Probable use in polymer or coating industries ()

*Calculated based on analogous structures.

Functional Group Impact on Properties

  • Amino vs.
  • Sulfonamide vs. Carboxylic Acid : Sulfonamide-containing analogs (e.g., ) exhibit stronger acidity (lower pKa) and higher thermal stability, making them suitable for high-temperature reactions .
  • Ester Derivatives : Esterification (e.g., ) reduces polarity and enhances membrane permeability, a critical factor in prodrug design .

Analytical and Pharmaceutical Relevance

  • Drug Development: Benzoylamino phenoxybutanoic acid derivatives () highlight the role of substituted benzoic acids in anti-inflammatory or anticancer agents, suggesting similar avenues for this compound .

Preparation Methods

Reaction Mechanism and Conditions

Phthalic anhydride undergoes nucleophilic attack by benzylamine at the 4-position , followed by ring-opening and subsequent acidification to yield this compound. Key parameters include:

  • Solvent : Ether or tetrahydrofuran (THF).

  • Catalyst : None required, though base catalysts (e.g., triethylamine) may enhance reactivity.

  • Temperature : Room temperature to 85°C.

  • Time : 2–16 hours, depending on scale.

A representative procedure involves stirring a mixture of phthalic anhydride (1 equiv) and benzylamine (1.2 equiv) in ether for 2 hours, followed by filtration and drying to obtain the product in 74% yield .

Optimization and Challenges

  • Yield Improvement : Prolonged stirring (up to 16 hours) increases yield but risks side reactions like over-alkylation.

  • Purification : Recrystallization from ethanol or ether removes unreacted benzylamine.

  • By-products : Trace amounts of 3-benzylamino-phthalic acid may form, requiring chromatographic separation.

Alternative Routes Using Functionalized Phthalic Acid Derivatives

Bromophthalic Acid Intermediate

A patent describes the use of 4-bromophthalic acid as a precursor, enabling Pd-catalyzed coupling with benzylamine. This method avoids anhydride intermediates and simplifies purification:

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Solvent : THF/DMF (3:1) with triethylamine as a base.

  • Conditions : 70–85°C under argon for 12–16 hours.

This route achieves 80–86% yield and is scalable, though it requires inert atmosphere handling.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/SolventYield (%)AdvantagesLimitations
Phthalic anhydridePhthalic anhydrideEther/THF74Simple setup, low costModerate yield, by-product formation
Bromophthalic acid4-Bromophthalic acidPd(PPh₃)₂Cl₂/CuI, THF80–86High yield, scalableRequires inert atmosphere
Reductive amination4-Amino-phthalic acidNaBH(OAc)₃, THF65–75*Avoids anhydride handlingNot yet validated for target

*Extrapolated from analogous reactions.

Characterization and Quality Control

Synthetic batches are validated using:

  • IR Spectroscopy : N–H stretch at 3258–3268 cm⁻¹ and carboxylic acid C=O at 1700–1720 cm⁻¹ .

  • Mass Spectrometry : Molecular ion peak at m/z 271.27 (M⁺) with fragmentation patterns consistent with the benzylamino group.

  • Elemental Analysis : C (66.42%), H (4.83%), N (5.16%), O (23.59%).

Industrial and Environmental Considerations

  • Cost Analysis : The bromophthalic acid route is 20–30% more expensive due to Pd catalysts but offers higher yields.

  • Green Chemistry : Solvent recovery (THF, ether) and catalyst recycling (Pd) are critical for sustainability .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Benzylamino-phthalic acid, and how can researchers balance yield and purity?

  • Methodological Answer : Synthesis typically involves coupling phthalic acid derivatives with benzylamine groups. For example, nucleophilic substitution or amidation reactions using activated esters (e.g., NHS esters) under inert atmospheres can improve yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products. Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm benzylamino and phthalic acid moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic protons at δ 12–13 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H]^- peaks, cross-referenced with theoretical m/z values .
  • FTIR : Identify amine N-H stretches (~3300 cm1^{-1}) and carboxylic acid C=O stretches (~1700 cm1^{-1}) .

Q. How should storage conditions be optimized to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated at -20°C). Conduct accelerated stability studies: expose samples to 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC. Use argon/vacuum sealing to prevent oxidation of the benzylamino group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electron density distribution, identifying reactive sites like the amine or carboxylic groups. Molecular dynamics simulations (AMBER force field) can predict solvation effects in polar solvents (e.g., DMSO) and guide solvent selection for reactions . Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer : Cross-validate with orthogonal techniques:
  • If 1H^1H-NMR shows unexpected splitting, use 1H^1H-1H^1H COSY or NOESY to assess coupling or spatial proximity .
  • If ESI-MS yields ambiguous adducts, switch to MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix for clearer ionization .
  • For crystallographic discrepancies, perform single-crystal X-ray diffraction and compare with Cambridge Structural Database entries .

Q. How do structural modifications (e.g., substituting the benzyl group) alter the compound’s biological activity?

  • Methodological Answer : Design analogs via bioisosteric replacement (e.g., replacing benzyl with pyridylmethyl) and assess structure-activity relationships (SAR). Use in vitro assays:
  • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) via fluorometric assays (IC50_{50} calculations) .
  • Cellular Uptake : Label analogs with 14C^{14}C and quantify intracellular accumulation in cell lines (e.g., HepG2) using scintillation counting .
  • Toxicity : Perform MTT assays to compare cytotoxicity profiles .

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